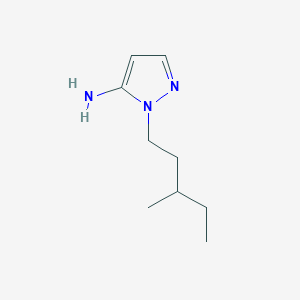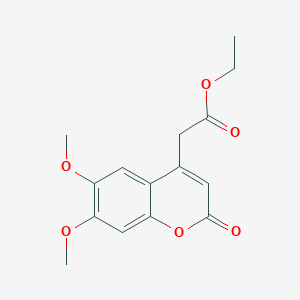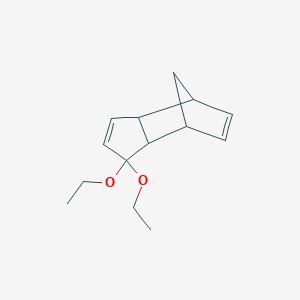![molecular formula C8H23N6O4P B14383987 2-[6-(Diaminomethylideneamino)hexyl]guanidine;phosphoric acid CAS No. 89698-31-7](/img/structure/B14383987.png)
2-[6-(Diaminomethylideneamino)hexyl]guanidine;phosphoric acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-[6-(Diaminomethylideneamino)hexyl]guanidine;phosphoric acid is a complex organic compound with significant applications in various scientific fields. This compound is known for its unique structure, which includes both guanidine and phosphoric acid moieties, making it a subject of interest in chemical and biological research.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-[6-(Diaminomethylideneamino)hexyl]guanidine;phosphoric acid typically involves the reaction of hexamethylenediamine with guanidine under controlled conditions. The reaction is carried out in the presence of phosphoric acid, which acts as a catalyst and stabilizing agent. The process requires precise temperature control and pH adjustments to ensure the formation of the desired product.
Industrial Production Methods
In industrial settings, the production of this compound is scaled up using continuous flow reactors. These reactors allow for better control over reaction conditions, leading to higher yields and purity of the final product. The use of advanced purification techniques, such as crystallization and chromatography, further enhances the quality of the compound.
化学反应分析
Types of Reactions
2-[6-(Diaminomethylideneamino)hexyl]guanidine;phosphoric acid undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxides.
Reduction: Reduction reactions typically involve the use of reducing agents like sodium borohydride, resulting in the formation of reduced derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups are replaced by nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Sodium borohydride and lithium aluminum hydride are frequently used.
Substitution: Nucleophiles such as amines and thiols are commonly employed.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce amine derivatives.
科学研究应用
2-[6-(Diaminomethylideneamino)hexyl]guanidine;phosphoric acid has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and catalysis.
Biology: The compound is studied for its potential role in enzyme inhibition and protein interactions.
Medicine: Research is ongoing to explore its therapeutic potential in treating various diseases, including cancer and neurological disorders.
Industry: It is utilized in the production of specialty chemicals and materials.
作用机制
The mechanism of action of 2-[6-(Diaminomethylideneamino)hexyl]guanidine;phosphoric acid involves its interaction with specific molecular targets. The guanidine moiety is known to enhance the release of acetylcholine following a nerve impulse, while the phosphoric acid component may play a role in stabilizing the compound and facilitating its interaction with biological molecules. The compound’s effects are mediated through pathways involving enzyme inhibition and modulation of cellular signaling.
相似化合物的比较
Similar Compounds
Hexamethylenediamine: A simpler diamine with similar structural features but lacking the guanidine and phosphoric acid components.
Guanidine: A strong organic base with applications in muscle weakness treatment and protein denaturation.
Phosphoric Acid: A common acid used in various industrial and biological applications.
Uniqueness
2-[6-(Diaminomethylideneamino)hexyl]guanidine;phosphoric acid stands out due to its combined structural features, which confer unique chemical and biological properties. Its ability to participate in diverse chemical reactions and its potential therapeutic applications make it a compound of significant interest in scientific research.
属性
CAS 编号 |
89698-31-7 |
|---|---|
分子式 |
C8H23N6O4P |
分子量 |
298.28 g/mol |
IUPAC 名称 |
2-[6-(diaminomethylideneamino)hexyl]guanidine;phosphoric acid |
InChI |
InChI=1S/C8H20N6.H3O4P/c9-7(10)13-5-3-1-2-4-6-14-8(11)12;1-5(2,3)4/h1-6H2,(H4,9,10,13)(H4,11,12,14);(H3,1,2,3,4) |
InChI 键 |
YZORZCWKYHCBNV-UHFFFAOYSA-N |
规范 SMILES |
C(CCCN=C(N)N)CCN=C(N)N.OP(=O)(O)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![N-([1,1'-Biphenyl]-3-yl)-2-(2,3-dihydro-1H-indol-1-yl)acetamide](/img/structure/B14383908.png)
![2-(2-{[(Oxan-2-yl)oxy]methyl}phenyl)-1H-indole](/img/structure/B14383909.png)

![N~1~,N~3~-Bis[2-(2-hydroxyethoxy)ethyl]-5-nitrobenzene-1,3-dicarboxamide](/img/structure/B14383916.png)


oxophosphanium](/img/structure/B14383937.png)
![4-{[5-(Methylsulfanyl)pentyl]oxy}benzoic acid](/img/structure/B14383948.png)


![Dimethyl [1-(phenylsulfanyl)ethenyl]phosphonate](/img/structure/B14383967.png)
![N-Cyclohexyl-N'-[6-(6-oxo-3-phenylpyridazin-1(6H)-yl)hexyl]urea](/img/structure/B14383968.png)
![2-[(Pyridin-4-yl)amino]benzoyl chloride](/img/structure/B14383976.png)
![4-{[3-(4-Fluorophenyl)prop-2-en-1-yl]oxy}piperidine](/img/structure/B14383984.png)
